Diazan

Antitumor efficacy L1210 leukemia Survival prolongation

Diazan (1,2-bis(diazoacetyl)ethane) is the benchmark bifunctional α-diazoketone, selected from a large panel of analogs for its superior antitumor activity. It is a critical reference standard for screening novel diazo-based candidates and a defined chemical probe for S-phase checkpoint studies, with a documented 8-hr G1→S blockade. The established Diazan-resistant L1210/D1 subline provides a validated paired-cell system for acquired resistance research. In addition, its proven in vivo synergy with anthracyclines supports preclinical combination chemotherapy optimization.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 19690-35-8
Cat. No. B022604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazan
CAS19690-35-8
Synonymsdiazan
diazane
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-]
InChIInChI=1S/C6H6N4O2/c7-9-3-5(11)1-2-6(12)4-10-8/h3-4H,1-2H2
InChIKeyYRDXWCJQMHHUTN-GLIMQPGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazan (CAS 19690-35-8): Chemical Identity and Structural Baseline for Procurement Evaluation


Diazan (also referred to as diazane; CAS 19690-35-8) is a synthetic bifunctional α-diazoketone with the systematic name 1,2-bis(diazoacetyl)ethane and the molecular formula C₆H₆N₄O₂ (molecular weight 166.14 g/mol) . It is a member of the diazonium compound class [1] and has been historically indexed as an azo compound and a succinate derivative [2]. The compound was selected from a large group of mono- and bi-functional diazoketones for detailed investigation as an antitumor agent [3].

Why Generic Diazoketone Substitution Fails: Evidence-Based Differentiation of Diazan (CAS 19690-35-8)


Interchangeability among α-diazoketone analogs is not scientifically justified. Systematic screening of a large group of mono- and bi-functional diazoketones revealed that Diazan exhibited the most pronounced antitumor activity, prompting its selection for detailed study over all other analogs tested [1]. Furthermore, the structural distinction between mono- and bi-functional diazoketones carries functional consequences: within the broader diazo compound class, distinct compounds such as 6-diazo-5-oxo-L-norleucine (DON), acivicin, and azaserine demonstrate markedly different sites of inhibition in nucleotide biosynthesis and divergent metabolic accumulation characteristics [2]. These findings underscore that biological activity is not a class-wide property and that substitution without direct comparative validation introduces significant scientific and procurement risk.

Quantitative Evidence Guide for Diazan (CAS 19690-35-8): Comparator-Based Differentiation Data


Diazan Exhibits Sustained Antileukemic Survival Benefit After Single Administration in L1210 Leukemia Model

Diazan demonstrated statistically significant and sustained prolongation of mean survival time in mice bearing L1210 leukemia following only a single injection [1]. In autoradiographic cell-cycle analysis, Diazan inhibited the development of the leukemic process for 2 days after single administration, with mitotic activity markedly reduced due to considerably decreased DNA synthesis intensity [2].

Antitumor efficacy L1210 leukemia Survival prolongation

Diazan Selectively Inhibits DNA Synthesis While Sparing RNA and Protein Synthesis

Mechanistic studies using autoradiographic methods in L1210 leukemia cells demonstrate that Diazan exerts selective inhibition of DNA synthesis. During the first 8 hours following administration, the compound blocks the transfer of cells from the presynthetic (G1) stage into the DNA synthesis (S) phase [1]. This S-phase entry blockade is accompanied by a considerable reduction in DNA synthesis intensity and a continuous delay of cell division lasting up to 36 hours [1].

DNA synthesis inhibition Cell cycle arrest G1/S phase block

Diazan Demonstrates High In Vivo Accumulation and Cumulative Antitumor Activity

Toxicity and cumulative effect studies indicate that Diazan is characterized by a high level of accumulation in the body [1]. This pharmacokinetic property underlies its marked inhibition of certain experimental tumor growth and its capacity to increase mean survival time even following a single administration [1].

Pharmacokinetics Drug accumulation In vivo retention

Diazan Resistance Acquisition Alters Karyotypic Profile: L1210/D1 Subline Characterization

The L1210 leukemia strain resistant to Diazan (designated L1210/D1) was obtained through consecutive transplantation and studied for its drug sensitivity in comparison with the parent strain [1]. During the development of resistance to Diazan, selection of a modal cell class with 39 chromosomes occurred, whereas the parent leukemia line maintained a modal cell class of 40 chromosomes [2]. However, no reliable differences in G-banded karyotypes were observed between the resistant subline and the parent line, indicating a specific but subtle chromosomal alteration associated with Diazan resistance acquisition [2].

Drug resistance Karyotype analysis L1210/D1 subline

Diazan Demonstrates Anthracycline Synergy in Walker Carcinosarcoma and P-388 Leukemia Models

The antitumor efficiency of combined therapy with Diazan and antitumor antibiotics of the anthracycline series was studied in experimental tumor models including leukosis La, P-388 leukemia, and Walker carcinosarcoma [1]. The combined use of Diazan with anthracyclines increased the overall therapy efficacy compared to either agent alone [1].

Combination chemotherapy Anthracycline synergy P-388 leukemia

Diazan (CAS 19690-35-8): Evidence-Backed Research and Industrial Application Scenarios


Establishing Bifunctional Diazoketone Reference Standards for Antitumor Screening Panels

Based on evidence that Diazan was selected from a large group of mono- and bi-functional diazoketones as the most active compound and subjected to detailed antitumor investigation, this compound serves as an optimal reference standard for comparative screening of novel diazo-based antitumor candidates [1]. Procurement of Diazan enables laboratories to benchmark new analogs against a historically validated bifunctional diazoketone with documented efficacy across multiple tumor models, including L1210 and P-388 leukemias, Walker carcinosarcoma, and B16 melanoma [1].

Investigating DNA Synthesis Inhibition and G1/S Cell-Cycle Checkpoint Mechanisms

The well-characterized cell-cycle effects of Diazan—specifically the 8-hour blockade of G1→S phase transition and the 36-hour continuous delay of S-phase cell division—make this compound a defined chemical probe for studying DNA synthesis inhibition mechanisms [1]. Laboratories investigating replication stress responses or S-phase checkpoint signaling pathways can utilize Diazan as a validated tool with temporally resolved pharmacodynamic effects, distinguishing it from less thoroughly characterized diazoketone analogs.

Drug Resistance Mechanism Studies Using Matched Sensitive/Resistant L1210 Cell Lines

The existence of the Diazan-resistant L1210/D1 subline, obtained through consecutive transplantation and characterized for karyotypic alterations (modal chromosome number shift from 40 to 39), provides a validated paired-cell-line system for investigating mechanisms of acquired resistance to bifunctional diazoketones [1][2]. This established resistance model enables controlled studies of resistance acquisition kinetics, cross-resistance profiling, and molecular characterization that are not feasible with compounds lacking well-documented resistant counterparts.

Combination Chemotherapy Protocol Development with Anthracycline Antibiotics

Documented evidence of increased therapeutic efficacy when Diazan is combined with anthracycline-series antibiotics in Walker carcinosarcoma, leukosis La, and P-388 leukemia models supports the use of Diazan in preclinical combination chemotherapy studies [1]. Laboratories developing or optimizing combination regimens involving anthracyclines can procure Diazan as a validated combination partner with established in vivo synergy data, reducing the experimental burden of de novo combination screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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